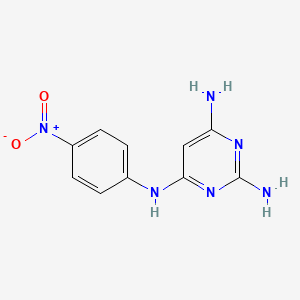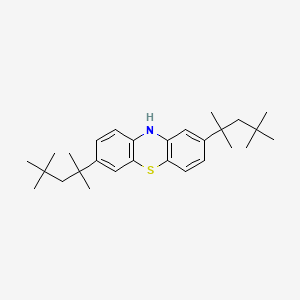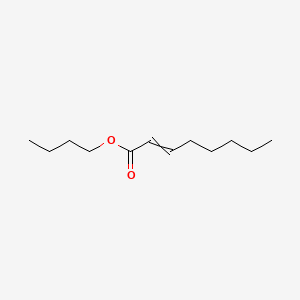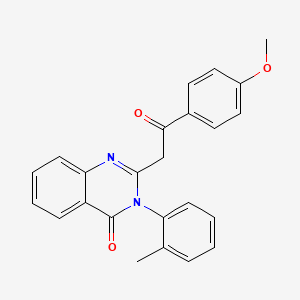
1,2-Dibromopropane-D6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromopropane-D6 is a deuterated form of 1,2-dibromopropane, an organic compound with the molecular formula C3H6Br2. This compound is part of the vicinal dihalide family and is characterized by the presence of two bromine atoms attached to adjacent carbon atoms. The deuterated form, this compound, is used in various scientific research applications due to its unique isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromopropane-D6 can be synthesized through the bromination of propylene. The process involves the following steps:
- Evenly mix water and a bromination catalyst in a mass ratio of 10 to 20:1.
- Add bromine to the mixture.
- After 20 to 40 minutes, add dichloromethane and allow the mixture to stand and layer.
- Separate the organic phase and drip it into a dichloromethane solution containing propylene over 100 to 140 minutes.
- Maintain the reaction temperature between 15 to 39 degrees Celsius for 2 to 24 hours.
- Wash the reaction mixture with water to remove unreacted bromine.
- Neutralize the mixture and steam out the dichloromethane at 25 to 50 degrees Celsius.
- Continuously distill the product at 120 to 150 degrees Celsius and dry the obtained distillate to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, and the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions
1,2-Dibromopropane-D6 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen bromide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include hydroxide ions, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Elimination Reactions: Reagents such as potassium hydroxide in ethanol are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Alcohols, amines, and other substituted products.
Elimination Reactions: Alkenes such as propene.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound.
科学的研究の応用
1,2-Dibromopropane-D6 is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: In studies involving the metabolism and toxicity of halogenated compounds.
Medicine: As a reference compound in pharmacokinetic studies.
Industry: In the production of flame retardants, solvents, and other industrial chemicals
作用機序
The mechanism of action of 1,2-Dibromopropane-D6 involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of toxic effects.
類似化合物との比較
Similar Compounds
- 1,1-Dibromoethane
- 1,2-Dibromoethane
- Tetrabromoethane
- 1,3-Dibromopropane
- 1,2,3-Tribromopropane
Uniqueness
1,2-Dibromopropane-D6 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral properties that aid in the identification and analysis of chemical compounds .
特性
分子式 |
C3H6Br2 |
|---|---|
分子量 |
207.92 g/mol |
IUPAC名 |
1,2-dibromo-1,1,2,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C3H6Br2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D |
InChIキー |
XFNJYAKDBJUJAJ-LIDOUZCJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Br)Br |
正規SMILES |
CC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


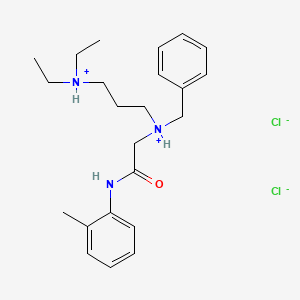
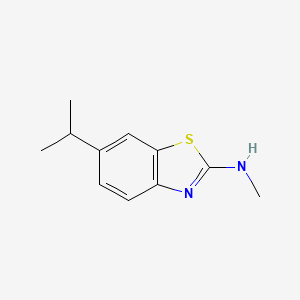
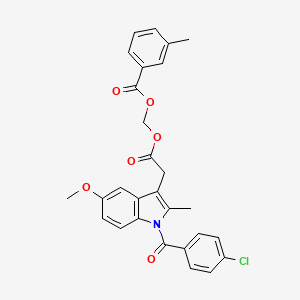
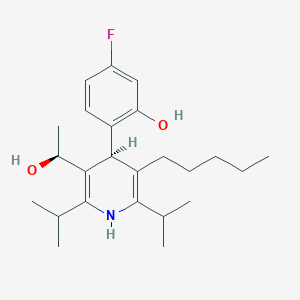



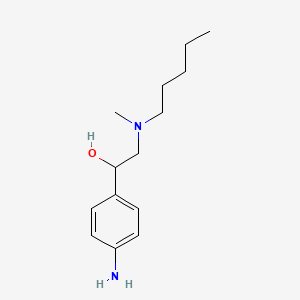
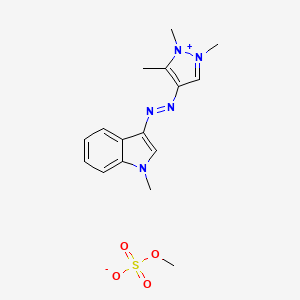
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
